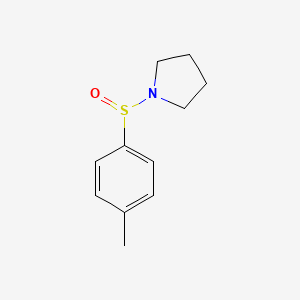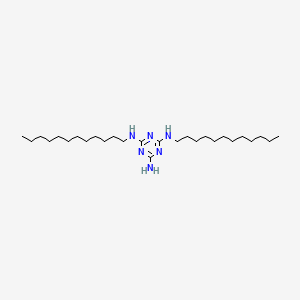
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with didodecyl groups at the N2 and N4 positions, making it a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the successful formation of the triazine ring.
Industrial Production Methods
Industrial production of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine may involve large-scale trimerization processes using advanced reactors and optimized reaction conditions. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the didodecyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and other biological applications.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, the compound acts as a ligand to stabilize palladium nanoparticles, facilitating the reduction of palladium (II) to palladium (0) and enhancing the catalytic activity in coupling reactions . The triazine ring’s electronic properties and the didodecyl groups’ steric effects contribute to its unique reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar in structure but with an additional didodecyl group at the N6 position.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine compound with significant biological activity.
Uniqueness
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These characteristics make it particularly effective in stabilizing metal nanoparticles and facilitating various chemical reactions, distinguishing it from other triazine derivatives.
Eigenschaften
CAS-Nummer |
53790-49-1 |
|---|---|
Molekularformel |
C27H54N6 |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
2-N,4-N-didodecyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-3-5-7-9-11-13-15-17-19-21-23-29-26-31-25(28)32-27(33-26)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H4,28,29,30,31,32,33) |
InChI-Schlüssel |
TZWOBTBQHFEZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC1=NC(=NC(=N1)N)NCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



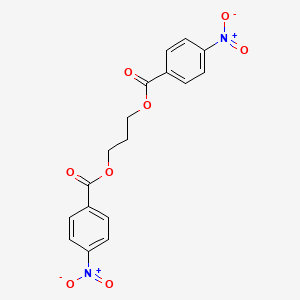

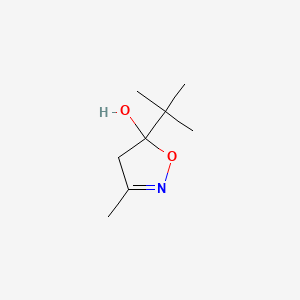
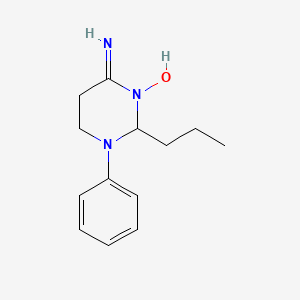

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
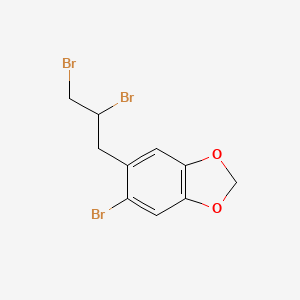
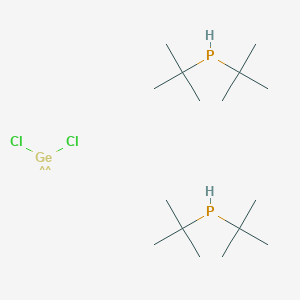
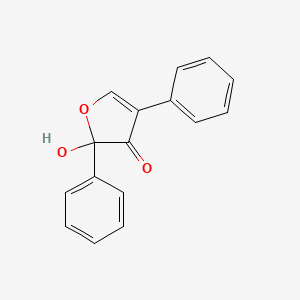
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
